molecular formula C16H14N6O8S B12568368 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine CAS No. 600736-36-5

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine

Cat. No.: B12568368
CAS No.: 600736-36-5
M. Wt: 450.4 g/mol
InChI Key: BUSWCORNEUKRCY-RVXWVPLUSA-N
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Description

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine is a chemical compound with the molecular formula C₁₆H₁₄N₆O₈S . This compound is characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further linked to a ribofuranosyl purine structure. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves multiple steps, typically starting with the preparation of the 2,4-dinitrophenyl sulfanyl intermediate. This intermediate is then reacted with a ribofuranosyl purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The ribofuranosyl purine moiety can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine include:

The uniqueness of this compound lies in its combination of the dinitrophenyl group with the ribofuranosyl purine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

600736-36-5

Molecular Formula

C16H14N6O8S

Molecular Weight

450.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(2,4-dinitrophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H14N6O8S/c23-4-9-12(24)13(25)16(30-9)20-6-19-11-14(20)17-5-18-15(11)31-10-2-1-7(21(26)27)3-8(10)22(28)29/h1-3,5-6,9,12-13,16,23-25H,4H2/t9-,12-,13-,16-/m1/s1

InChI Key

BUSWCORNEUKRCY-RVXWVPLUSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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